Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- is a complex organic compound that features both acridine and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine derivative: This could involve the chlorination of acridine to introduce the chloro group.
Thioether formation: The acridine derivative can then be reacted with a thiol compound to form the thioether linkage.
Coupling with nitrophenyl group: The final step might involve coupling the thioether with a nitrophenyl derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove the nitro group or to reduce other functional groups.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst might be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an amine or alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Could be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- would depend on its specific biological activity. Generally, compounds with acridine structures can intercalate into DNA, disrupting replication and transcription processes. The nitrophenyl group might also contribute to its activity by participating in redox reactions or interacting with specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds like acridine orange or proflavine, which are known for their biological activity.
Nitrophenyl derivatives: Compounds such as 4-nitrophenol, which is used in various chemical applications.
Uniqueness
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- is unique due to its combination of acridine and nitrophenyl functional groups, which might confer distinct chemical and biological properties compared to other compounds.
Properties
CAS No. |
134826-40-7 |
---|---|
Molecular Formula |
C21H13ClN2O3S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(3-chloroacridin-9-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C21H13ClN2O3S/c22-14-7-10-17-19(11-14)23-18-4-2-1-3-16(18)21(17)28-12-20(25)13-5-8-15(9-6-13)24(26)27/h1-11H,12H2 |
InChI Key |
HIKOIHVXZDVIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.